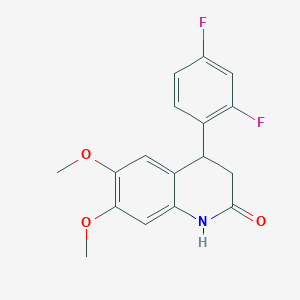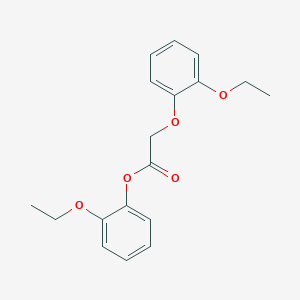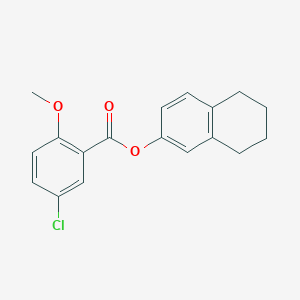
4-(2,4-difluorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Overview
Description
4-(2,4-difluorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, commonly known as DDQ, is a chemical compound with a quinoline core structure. It is a versatile oxidizing agent that has found applications in various fields, including organic synthesis, material science, and medicinal chemistry.
Mechanism of Action
DDQ acts as an oxidizing agent by accepting electrons from the substrate and transferring them to oxygen. The mechanism of action involves the formation of a DDQ-substrate charge transfer complex, which is then oxidized by the DDQ molecule to form the desired product.
Biochemical and Physiological Effects:
DDQ has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. DDQ has been reported to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
DDQ has several advantages as an oxidizing agent, including mild reaction conditions, high selectivity, and low toxicity. However, it has some limitations, including its sensitivity to moisture and air, which can lead to decomposition of the compound. DDQ is also a relatively expensive reagent compared to other oxidizing agents.
Future Directions
DDQ has potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. Some future directions for DDQ research include the development of new synthetic methodologies using DDQ as an oxidizing agent, the use of DDQ in the fabrication of organic electronic devices, and the evaluation of its potential as an anti-cancer and anti-inflammatory agent.
In conclusion, DDQ is a versatile oxidizing agent with a wide range of applications in scientific research. Its mild reaction conditions, high selectivity, and low toxicity make it an attractive reagent for organic synthesis and material science. Its potential as an anti-cancer and anti-inflammatory agent makes it an interesting compound for medicinal chemistry research. Further research is needed to explore the full potential of DDQ in these fields.
Scientific Research Applications
DDQ has found a wide range of applications in scientific research. It has been used as an oxidizing agent in the synthesis of various organic compounds, including alkaloids, steroids, and heterocyclic compounds. DDQ has also been used in the synthesis of conducting polymers and as a dopant in the fabrication of organic electronic devices.
properties
IUPAC Name |
4-(2,4-difluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO3/c1-22-15-6-12-11(10-4-3-9(18)5-13(10)19)7-17(21)20-14(12)8-16(15)23-2/h3-6,8,11H,7H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFCSIKXXBCKCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=C(C=C(C=C3)F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-difluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-5-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}-N-methylbenzamide](/img/structure/B4765651.png)

![methyl 2-[({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4765659.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4765678.png)

![N-allyl-2-[(2,4,6-trichlorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4765697.png)


![4-[({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4765708.png)
![N-1,3-benzothiazol-2-yl-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4765709.png)
![2-{[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4765721.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4765724.png)
![N~1~-[2-(4-morpholinyl)ethyl]-N~3~-(phenylsulfonyl)-beta-alaninamide](/img/structure/B4765732.png)
![N-{4-[N-(1-adamantylacetyl)ethanehydrazonoyl]phenyl}-4-tert-butylbenzamide](/img/structure/B4765738.png)